

Troubleshooting VIP Enterprise Gateway connectivity issues

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

VIP (1-12), human, porcine, rat,
ovine

Cat. No.:

B055623

Get Quote

VIP Enterprise Gateway Connectivity Troubleshooting Hub

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving connectivity issues with the VIP Enterprise Gateway.

Frequently Asked Questions (FAQs) General Connectivity

Q1: What is the first step I should take when experiencing connectivity issues with the VIP Enterprise Gateway?

The recommended initial step is to run the vipdiagnostic utility, which is included with VIP Enterprise Gateway 9.8 and later.[1] This tool performs a series of tests to diagnose connectivity to the VIP cloud, LDAP user stores, and other components.[1][2]

Q2: I'm seeing the error "reason=48; No connectivity to cloud" in the logs. What does this mean and how can I fix it?

This error indicates that the VIP Enterprise Gateway cannot establish a connection with the VIP cloud services.[3] Potential solutions include:



- Restarting the VIP Enterprise Gateway service and the server itself.[3][4]
- Verifying that the VIP certificate has not expired.[3]
- Checking your network infrastructure (proxies, firewalls) for any blocking issues.
- Using a packet capture utility like Wireshark to analyze network traffic for anomalies.

Q3: Can server time affect connectivity?

Yes, significant time differences between your VIP Enterprise Gateway server and the VIP cloud can lead to connectivity problems. The local server time (converted to UTC) should not deviate by more than 5 minutes from the VIP cloud's time.[5] You can use the vipdiagnostic tool to check for time synchronization.[5]

Q4: What are the basic system requirements for the VIP Enterprise Gateway?

The server hosting the VIP Enterprise Gateway should meet the following minimum requirements:

- Architecture: Intel or Intel-compatible 64-bit.[6]
- RAM: 8 GB.[6]
- Disk Space: 40 GB.[6]
- Operating System: Supported versions include Windows Server 2016, 2019, 2022, and 2025, as well as various distributions of RHEL, Oracle Enterprise Linux, and SUSE.[6]

SSL Certificates

Q5: I am getting a "Failed to add SSL Certificate. Broken chain" error. What could be the cause?

This error typically occurs when importing an SSL certificate issued by a private Certificate Authority (CA) without first adding the private CA's root and intermediate certificates to the VIP Enterprise Gateway's trusted CA certificate store.[7]



Q6: After upgrading to version 9.11, the VIP Enterprise Gateway is using an old or expired SSL certificate. Why is this happening?

VIP Enterprise Gateway 9.11 uses Jetty version 10, which will attempt to find a certificate in the keystore where the Common Name (CN) matches the URL, even if that certificate is expired.[8] To resolve this, create a new SSL certificate with a CN that matches the full host and domain name of the server and delete any old or unused certificates.[8]

Q7: I've updated the SSL certificate on my VIP Enterprise Gateway, but external users are still seeing the old certificate. What is the issue?

If external access is routed through a load balancer (like an F5), the SSL certificate on the load balancer also needs to be updated.[9]

Firewall and Network Configuration

Q8: What are the essential firewall rules for VIP Enterprise Gateway to function correctly?

Your firewall must allow outbound connections on port 443 to several Symantec VIP service domains. A summary of key destinations is provided in the table below. For LiveUpdate, port 80 may also be required for older versions of the gateway.[10]

Q9: Does the VIP Enterprise Gateway Validation server have specific port requirements?

Yes, the Validation Service connects to the VIP authentication service over the internet via outbound port 443.[11][12] Client applications, such as a VPN gateway, need to be able to access the Validation Service over UDP.[11][12] The default RADIUS port is 1812.

Q10: What authentication protocols are supported by the RADIUS-based Validation server?

The VIP Enterprise Gateway Validation server uses RADIUS Password Authentication Protocol (PAP).[13] Other protocols like CHAP, MS-CHAPv2, PEAP-MS-CHAPv2, or EAP are not supported.[13]

Troubleshooting Guides Diagnosing Connectivity with vipdiagnostic Utility



This protocol outlines the steps to use the vipdiagnostic tool to collect data on connectivity issues.

Methodology:

- Open an Administrative Command Prompt: On the VIP Enterprise Gateway server, open a command prompt with administrator privileges.
- Navigate to the Tools Directory: Change your directory to the tools folder within your VIP
 Enterprise Gateway installation path (e.g., C:\Program Files
 (x86)\Symantec\VIP_Enterprise_Gateway\tools).[1]
- Execute the Diagnostic Tool: Run the following command to perform all connectivity tests with detailed logging:
 - Windows:vipdiagnostic.bat --LogLevel DEBUG[1]
 - Linux:vipdiagnostic.sh --LogLevel DEBUG[1]
- Analyze the Output: The results will be displayed in the console with statuses like Success, Warning, Error, or Failed.[1] A detailed log file named vipDiagnostic.log will be generated in the logs directory of your installation.[1]
- Review the Log File: Examine the vipDiagnostic.log for specific error messages related to cloud connectivity, LDAP, server time, and certificate validation.[2]

Resolving SSL Certificate Chain Issues

This protocol provides a step-by-step guide to fix "Broken chain" errors when importing an SSL certificate from a private CA.

Methodology:

- Obtain CA Certificates: Get the root and any intermediate certificates from your private Certificate Authority.
- Import Trusted CA Certificates:



- In the VIP Enterprise Gateway console, navigate to Settings > Trusted CA Certificate.
- Click Add Certificate and import the root and intermediate certificates one by one.
- Install the SSL Certificate:
 - Go to Settings > SSL Certificate.
 - If the Certificate Signing Request (CSR) was generated from the VIP Enterprise Gateway,
 select Install, paste your SSL certificate, and click Submit.[7]
 - If the CSR was generated externally, choose Import SSL Certificate, select your certificate file, enter the password, and provide an alias.[7]
- Restart Services: Restart the VIP Enterprise Gateway service from the Windows or Linux services console to apply the changes.

Data Presentation vipdiagnostic Utility Parameters



Parameter	Description	Default Value
All	Runs all diagnostic tests except for the loop test.[2]	Enabled
LDAP	Executes only the LDAP connectivity tests.[2]	Disabled
Cloud	Runs all tests related to VIP cloud connectivity.[1][2]	Disabled
Misc	Performs miscellaneous tests, excluding LDAP and Cloud connectivity.[2]	Disabled
Loop [LoopCount count]	Runs the Cloud and LDAP tests in a loop to identify intermittent issues.	10[2]
LogLevel	Sets the logging verbosity. Options are INFO, DEBUG, WARN, or ERROR.[1][2]	INFO[1][2]
LogFile	Specifies the output log file location.	/logs/vipDiagnostic.log[1]

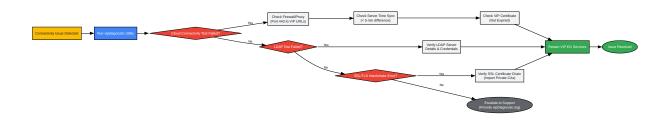
Required Firewall Egress Rules



Destination URL	Port	Purpose
services- auth.vip.symantec.com	443	VIP Authentication Services[10]
services.vip.symantec.com	443	General VIP Services[10]
userservices- auth.vip.symantec.com	443	User Authentication Services[10]
userservices.vip.symantec.co m	443	User Management Services[10]
goidservices- auth.vip.symantec.com	443	VIP Services[10]
api-auth.vip.symantec.com	443	API Authentication[10]
liveupdate.symantec.com	80/443	Software Updates (port 443 for versions 9.10.2+)[10]
liveupdate.symantecliveupdate .com	80/443	Software Updates (port 443 for versions 9.10.2+)[10]

Visualizations

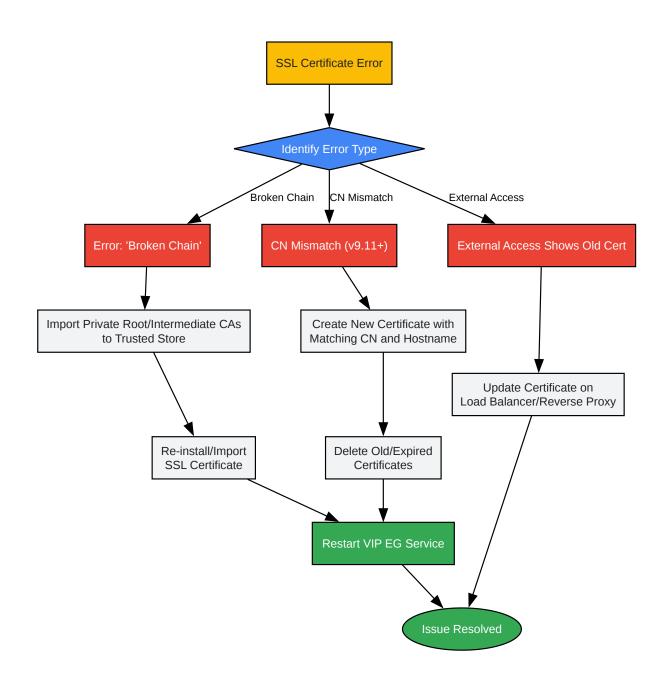




Click to download full resolution via product page

Caption: General troubleshooting workflow for VIP Enterprise Gateway connectivity issues.





Click to download full resolution via product page

Caption: Decision tree for troubleshooting common SSL certificate errors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Troubleshooting and diagnosing VIP Enterprise Gateway connectivity issues with VIPdiagnostics [knowledge.broadcom.com]
- 2. techdocs.broadcom.com [techdocs.broadcom.com]
- 3. Symantec VIP Enterprise Gateway error 'reason=48; No connectivity to cloud' [knowledge.broadcom.com]
- 4. Symantec VIP Enterprise Gateway Connectivity Issue Post-Maintenance on May 30, 2025 [knowledge.broadcom.com]
- 5. VIP Enterprise Gateway Self-Service (SSP) IdP, MyVIP IdP, or LDAP Sync service will not start. Fails with network or time error. [knowledge.broadcom.com]
- 6. techdocs.broadcom.com [techdocs.broadcom.com]
- 7. "Failed to add SSL Certificate. Broken chain" Error While Importing Certificate Issued by Private CA on VIP Enterprise Gateway [knowledge.broadcom.com]
- 8. VIP Enterprise Gateway reverts to a different SSL certificate after upgrading to 9.11 [knowledge.broadcom.com]
- 9. Symantec VIP SSL certificate error when accessing Self Service Portal from external source [knowledge.broadcom.com]
- 10. Configuration Requirements for VIP Services Platform connectivity to Google Cloud Platform (GCP) [knowledge.broadcom.com]
- 11. techdocs.broadcom.com [techdocs.broadcom.com]
- 12. techdocs.broadcom.com [techdocs.broadcom.com]
- 13. VIP Enterprise Gateway RADIUS authentication protocols [knowledge.broadcom.com]
- To cite this document: BenchChem. [Troubleshooting VIP Enterprise Gateway connectivity issues]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b055623#troubleshooting-vip-enterprise-gatewayconnectivity-issues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com